2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H14ClN5O3S and its molecular weight is 415.85. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazolo[3,4-d]pyrimidine derivatives have been associated with anticancer activity, suggesting potential involvement in cell cycle regulation and apoptosis pathways .
Pharmacokinetics
Given its molecular weight (34980) and structure, it is likely to have reasonable absorption and distribution profiles
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Similar compounds have shown promising cytotoxicity against tested cancer cell lines , suggesting potential anticancer activity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may decrease at extreme pH or high temperatures . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to reach and interact with its targets.
Properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3S/c19-11-3-1-4-12(7-11)24-16-14(9-21-24)17(26)23-18(22-16)28-10-15(25)20-8-13-5-2-6-27-13/h1-7,9H,8,10H2,(H,20,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSQXYCSHTWKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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